(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid
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Overview
Description
(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an acetic acid moiety. It has garnered significant interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
Condensation Reaction: 3-hydroxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding Schiff base.
Cyclization Reaction: The Schiff base undergoes cyclization with chloroacetic acid under reflux conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It also shows promise as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, thereby reducing inflammation.
Comparison with Similar Compounds
(5-(3-Hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties. this compound has a broader range of biological activities.
Benzylidene Derivatives: Compounds with benzylidene groups exhibit various biological activities, but the presence of the thiazolidinone ring in this compound enhances its reactivity and potency.
Acetic Acid Derivatives: While acetic acid derivatives are commonly used in pharmaceuticals, the unique combination of functional groups in this compound provides it with distinct properties.
By comparing these compounds, the uniqueness of this compound becomes evident, highlighting its potential in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c14-8-3-1-2-7(4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMQHZTCUTEAK-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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